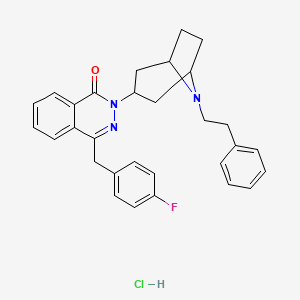
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-phenylethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-phenylethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride is a complex organic compound with a unique structure that combines a phthalazinone core with a fluorophenyl group and an azabicyclo octane moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-phenylethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride typically involves multiple steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized from phthalic anhydride and hydrazine hydrate under reflux conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and an appropriate Lewis acid catalyst.
Attachment of the Azabicyclo Octane Moiety: The azabicyclo octane moiety is attached through a nucleophilic substitution reaction, where the phthalazinone derivative reacts with 8-(2-phenylethyl)-8-azabicyclo[3.2.1]octane under basic conditions.
Formation of the Monohydrochloride Salt: The final compound is obtained by treating the product with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-phenylethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the azabicyclo octane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated derivatives.
Scientific Research Applications
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-phenylethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and pharmacological properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-phenylethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar phthalazinone cores but different substituents.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups attached to different cores.
Azabicyclo Octane Derivatives: Compounds with azabicyclo octane moieties but different functional groups.
Uniqueness
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(8-(2-phenylethyl)-8-azabicyclo(321)oct-3-yl)-, monohydrochloride is unique due to its combination of a phthalazinone core, a fluorophenyl group, and an azabicyclo octane moiety
Properties
CAS No. |
110406-74-1 |
|---|---|
Molecular Formula |
C30H31ClFN3O |
Molecular Weight |
504.0 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methyl]-2-[8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C30H30FN3O.ClH/c31-23-12-10-22(11-13-23)18-29-27-8-4-5-9-28(27)30(35)34(32-29)26-19-24-14-15-25(20-26)33(24)17-16-21-6-2-1-3-7-21;/h1-13,24-26H,14-20H2;1H |
InChI Key |
KHEAVEPMUAZTEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2CCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















